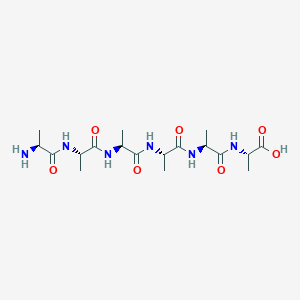

H-Ala-Ala-Ala-Ala-Ala-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

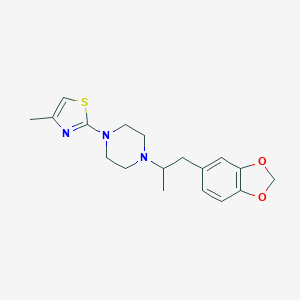

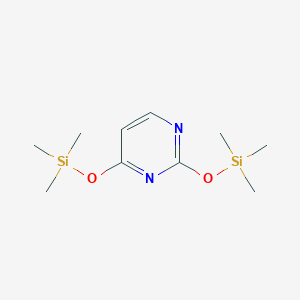

“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is a hexapeptide composed of six L-alanine units joined by peptide linkages . It is functionally related to L-alanine . It is a natural product found in Trypanosoma brucei .

Molecular Structure Analysis

The molecular formula of “H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is C18H34N6O9 . The InChI code is ZHRZLXZJVUFLNY-XAMCCFCMSA-N . The structure includes six alanine residues connected by peptide bonds .Aplicaciones Científicas De Investigación

Antimalarial Activity of Analog Peptides

Research on analog peptides, including those with alanine substitutions, highlights their potential in antimalarial activity. For example, alanine scanning analogs of angiotensin II showed varied antiplasmodial activities against Plasmodium species, illustrating how altering amino acid sequences in peptides can impact their biological activities. This approach aids in understanding the bioactivity contributions of individual amino acid residues, potentially guiding the design of new therapeutic compounds (Silva et al., 2014).

Cardiovascular Effects of Peptide Analogs

Investigations into the cardiovascular effects of proline-rich oligopeptides, using alanine scanning, dissociate blood pressure reduction from bradycardic effects. This methodological use of alanine substitutions in peptides provides insights into the significance of specific residues for therapeutic applications, particularly in cardiovascular disease treatment (Paschoal et al., 2013).

Structural Studies on Poly-Alanine

Studies on polyalanine sequences, the simplest polypeptides to form antiparallel beta-sheets, underscore the relevance of alanine-rich peptides in understanding protein folding and structure. X-ray crystallography and NMR spectroscopy of polyalanine sequences have elucidated their packing arrangements and polymorphism, contributing to the broader knowledge of amyloid fibers and peptide structural analysis (Asakura et al., 2012).

Role in Cell Expansion and Plant Growth

Research on lipid flippases, such as ALA4 and ALA5 in Arabidopsis, indicates that alanine-rich sequences or related peptides could have significant roles in cellular processes. These studies provide a foundation for understanding how peptides influence membrane dynamics, cell expansion, and overall plant growth, offering insights into agricultural biotechnology and plant science research (Davis et al., 2020).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDFPIXRRJBKM-ZNSCXOEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Ala-Ala-Ala-Ala-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.